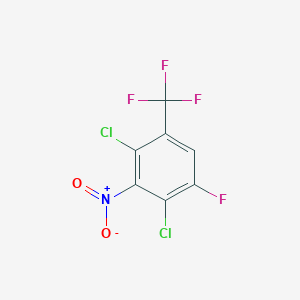
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate
Descripción general
Descripción
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its unique chemical properties, which make it valuable in various scientific research applications.
Mecanismo De Acción
Target of Action
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is an organic compound used in various chemical reactions It’s often used as a reagent or intermediate in organic synthesis , which suggests it may interact with a wide range of molecular targets depending on the specific reaction context.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it’s involved in. As a reagent or intermediate, it can participate in various types of chemical reactions, leading to different products . The exact interaction with its targets and the resulting changes would depend on the specific context of the reaction.
Biochemical Pathways
As a reagent or intermediate in organic synthesis , it’s likely involved in a wide range of biochemical pathways, depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of the reaction it’s involved in. As a reagent or intermediate in organic synthesis , it can contribute to the formation of a wide range of products, each with potentially different effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s generally stable under normal usage conditions but should avoid prolonged exposure to air or sunlight . It’s also recommended to handle this compound in a well-ventilated environment to avoid inhaling toxic gases .
Métodos De Preparación
The synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate typically involves the reaction of 2-chloronicotinic acid methyl ester with trifluoromethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the trifluoromethyl group. The reaction is usually conducted at room temperature, and the product is purified through standard organic synthesis techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects.
Medicine: Research has explored its use in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparación Con Compuestos Similares
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
Methyl 6-chloro-4-(trifluoromethyl)nicotinate: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can affect its chemical properties and reactivity
Propiedades
IUPAC Name |
methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKILFDGSZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673207 | |
| Record name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073129-57-3 | |
| Record name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)






![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)

